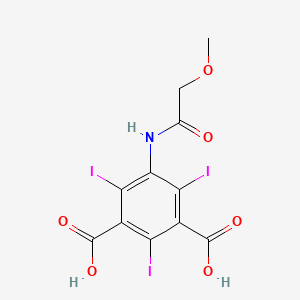

2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid

Description

2,4,6-Triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid is a triiodinated derivative of benzene-1,3-dicarboxylic acid (isophthalic acid) with a 2-methoxyacetamido substituent at the 5-position. This compound is structurally related to iodinated contrast agents such as iopromide (CAS 73334-07-3), a nonionic radiocontrast medium used in medical imaging . The iodine atoms enhance X-ray attenuation, while the hydrophilic carboxylic acid and methoxyacetamido groups improve solubility and biocompatibility . The molecular formula is C₁₄H₁₅I₃N₂O₇, with a molecular weight of ~1477.09 g/mol (varies by isomer) .

Key structural features include:

- Three iodine atoms at positions 2, 4, and 6 on the benzene ring.

- A 2-methoxyacetamido group at position 3.

- Two carboxylic acid groups at positions 1 and 2.

This compound is often identified as an impurity or metabolite of iopromide, arising during synthesis or degradation . Its synthesis likely involves iodination of benzene-1,3-dicarboxylic acid derivatives followed by amidation .

Properties

IUPAC Name |

2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8I3NO6/c1-21-2-3(16)15-9-7(13)4(10(17)18)6(12)5(8(9)14)11(19)20/h2H2,1H3,(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKNHUDABGWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the iodination of a benzene derivative followed by the introduction of methoxyacetamido and dicarboxylic acid groups through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of functional groups.

Substitution: Nucleophilic substitution reactions can replace iodine atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, while the functional groups may participate in specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Attributes

Functional and Reactivity Differences

Iodination Impact: The triiodo substitution in the target compound significantly increases molecular weight and steric bulk compared to non-iodinated analogues like benzene-1,3-dicarboxylic acid. This enhances X-ray opacity but reduces reactivity in cycloaddition reactions due to steric hindrance . In contrast, benzene-1,3-dicarboxylic acid participates in cycloaddition with C₆₀, where carboxylic acid groups lower the reaction barrier (1.21 eV on Au(111) vs. 1.28 eV gas phase) .

Solubility and Biocompatibility: The 2-methoxyacetamido group improves aqueous solubility compared to unsubstituted benzene-dicarboxylic acids, making the compound suitable for biomedical applications . Non-iodinated derivatives like benzene-1,3-dicarboxylic acid are hydrophobic and used in metal-organic frameworks (MOFs) or polymers .

Synthetic Pathways :

- The target compound requires iodination and amidation steps, whereas benzene-1,3-dicarboxylic acid derivatives in MOFs (e.g., Co₈ clusters) are synthesized via coordination-driven self-assembly .

- Iopromide synthesis involves carboxamide formation with dihydroxypropyl groups, whereas impurities like the target compound lack these substituents .

Biological Activity

2,4,6-Triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid

- Molecular Formula : C11H9I3N2O5

- Molecular Weight : 532.01 g/mol

The compound features a benzene ring substituted with three iodine atoms and an acetamido group, which is believed to influence its biological activity.

Biological Activity Overview

Recent studies have demonstrated that 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail key findings regarding its biological effects.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 (Liver Cancer) | 42 | 67.7 |

| MCF-7 (Breast Cancer) | 100 | 78.14 |

| HaCaT (Normal Keratinocyte) | >500 | 96.11 |

| NIH 3T3 (Fibroblast) | >250 | 82.23 |

The IC50 values indicate that the compound is more effective against HepG2 and MCF-7 cell lines compared to normal cell lines such as HaCaT and NIH 3T3 .

The cytotoxic mechanism of 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, including:

- Cell shrinkage

- Chromatin condensation

- Formation of apoptotic bodies

These changes suggest that the compound disrupts cellular functions critical for survival and proliferation in cancer cells .

Case Studies and Research Findings

- Study on HepG2 Cells : A study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in HepG2 cells. The highest concentration tested showed a significant reduction in viability to approximately 68% .

- Comparative Analysis : Another study compared the effects of various substituted benzene dicarboxylic acids on cancer cell lines. The results indicated that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Potential Therapeutic Applications

Given its cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells, 2,4,6-triiodo-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid holds promise as a potential anticancer agent. Further research is warranted to explore its pharmacokinetics and therapeutic efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.